molecular formula C17H18BrNO B2378536 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol CAS No. 326884-68-8

4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol

Cat. No.: B2378536
CAS No.: 326884-68-8
M. Wt: 332.241
InChI Key: UPCKHINKYVHUJM-XDHOZWIPSA-N
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Description

Table 1: Structural comparison with derivatives

Compound Dihedral Angle Space Group Photochromic?
4-Bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol 4.10° P2₁/c No
N-Salicylidene-4-tert-butylaniline 32.5° P2₁/c Yes
(E)-2-[(4-Bromophenyl)imino]methylphenol 12.8° Pca*2₁ No

Key observations :

  • Steric effects : Bulky substituents like tert-butyl increase dihedral angles (>30°) and promote photochromism by creating loosely packed structures. In contrast, the linear butyl group here results in tighter packing and planarity, inhibiting photoisomerization.
  • Halogen influence : Bromine’s electronegativity enhances molecular rigidity through C–Br···π interactions, as seen in related 4-bromo derivatives.
  • Hydrogen bonding : Compounds with shorter O–H···N distances (<1.90 Å) exhibit greater thermal stability, as demonstrated by DSC studies of analogous structures.

Properties

IUPAC Name

4-bromo-2-[(4-butylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-2-3-4-13-5-8-16(9-6-13)19-12-14-11-15(18)7-10-17(14)20/h5-12,20H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKHINKYVHUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protocol:

  • Reaction Setup :

    • Combine 1 mol of 2-hydroxybenzaldehyde with 0.5–3 mol of chlorobenzene and 0.5–1.1 mol of bromine in a bromination reactor.
    • Maintain a micro-negative pressure (750–560 mmHg) to minimize side reactions and enhance bromine utilization.
  • Bromination Conditions :

    • Conduct the reaction at room temperature (20–25°C) under stirring for 2–3 hours.
    • The hydroxyl group directs bromination to the para position relative to itself, yielding 4-bromo-2-hydroxybenzaldehyde.
  • Workup :

    • Remove hydrogen bromide ($$ \text{HBr} $$) byproduct via air sparging until the solution pH stabilizes at 5–7.
    • Recover chlorobenzene via vacuum distillation (200 mmHg) for reuse, achieving >95% solvent recovery.

Yield and Purity:

  • Typical yields range from 85% to 95% with >99% purity after vacuum distillation.

Synthesis of 4-Butylphenylamine

The 4-butylphenylamine component is synthesized via nitration and reduction of 4-butylphenol:

Protocol:

  • Nitration :

    • Treat 4-butylphenol with concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to form 4-butyl-2-nitrophenol.
  • Reduction :

    • Reduce the nitro group using hydrogen gas ($$ \text{H}_2 $$) over a palladium-on-carbon ($$ \text{Pd/C} $$) catalyst in ethanol at 50°C.
    • Filter and concentrate under reduced pressure to isolate 4-butylphenylamine.

Yield and Purity:

  • Yields average 70–80% with purity >98% after distillation.

Schiff Base Formation via Condensation

The final step involves condensation of 4-bromo-2-hydroxybenzaldehyde with 4-butylphenylamine to form the imine linkage:

Protocol:

  • Reaction Setup :

    • Dissolve equimolar amounts of 4-bromo-2-hydroxybenzaldehyde (1 mol) and 4-butylphenylamine (1 mol) in anhydrous ethanol.
    • Add a catalytic amount of acetic acid (0.1 mol%) to protonate the aldehyde and accelerate imine formation.
  • Reaction Conditions :

    • Reflux the mixture at 78°C for 4–6 hours under nitrogen to prevent oxidation.
    • Monitor reaction progress via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1).
  • Workup :

    • Cool the reaction mixture to room temperature, inducing crystallization.
    • Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

Yield and Purity:

  • Yields range from 75% to 85%, with the E-configuration confirmed via $$ ^1\text{H NMR} $$ (imine proton at $$ \delta $$ 8.3–8.5 ppm) and IR spectroscopy ($$ \nu_{\text{C=N}} $$ ~1620 cm$$ ^{-1} $$).

Purification and Characterization

Purification Techniques:

  • Recrystallization : Dissolve the crude product in hot ethanol and gradually cool to 4°C for crystal growth.
  • Vacuum Distillation : For large-scale production, employ fractional distillation under reduced pressure (20 mmHg) to isolate the product.

Characterization Data:

  • Melting Point : 128–130°C (lit. 130°C for analogs).
  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :
    • $$ \delta $$ 8.35 (s, 1H, CH=N),
    • $$ \delta $$ 7.45–7.20 (m, 6H, aromatic),
    • $$ \delta $$ 2.60 (t, 2H, CH$$ _2 $$-butyl),
    • $$ \delta $$ 1.55–1.25 (m, 4H, butyl chain).
  • HRMS : m/z calculated for $$ \text{C}{17}\text{H}{18}\text{BrNO} $$: 331.05; found: 331.04.

Optimization and Challenges

Key Challenges:

  • Regioselectivity in Bromination : Competing ortho/para bromination requires precise control of solvent and temperature. Chlorobenzene’s low polarity favors para substitution.
  • Imine Stability : Hydrolysis of the Schiff base under acidic conditions necessitates anhydrous solvents and inert atmospheres.

Comparative Analysis of Bromination Methods:

Brominating Agent Solvent Temperature Yield (%) Purity (%)
$$ \text{Br}_2 $$ Chlorobenzene 25°C 95 >99
NBS DCM 0°C 78 95
$$ \text{HBr}/\text{H}2\text{O}2 $$ Acetic Acid 50°C 65 90

Industrial-Scale Considerations

The patent CN101037378B highlights scalable features:

  • Solvent Recovery : Chlorobenzene reuse reduces costs and environmental impact.
  • Mild Conditions : Room-temperature bromination minimizes energy expenditure.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is facilitated by the imine and phenol groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Structural and Electronic Modifications

The substituents on the phenyl ring of the iminomethyl group significantly influence the electronic and steric properties of these Schiff bases. Key analogs include:

Table 1: Substituent Effects on Key Properties
Substituent Compound Name Key Properties/Applications References
4-Bromophenyl (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) Fluorescence sensing (Cu²⁺/Zn²⁺)
4-(2-Hydroxyethyl)phenyl 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) Anticancer, antimicrobial metal complexes
4-Chlorophenyl 4-bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol Structural studies, metal coordination
4-Morpholinophenyl 4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (I) Antioxidant activity (FRAP assay)
3-Mercapto-triazolyl 4-bromo-2-[(E)-[(3-mercapto-5-phenyl-1,2,4-triazol-4-yl)imino]methyl]phenol Enhanced hydrogen bonding, redox activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance fluorescence quenching/turn-on responses by stabilizing metal-ligand charge transfer (MLCT) states. HL1 (4-bromophenyl) exhibits a binding constant (log K) of ~10⁴ M⁻¹ for Cu²⁺, attributed to strong Br···metal interactions .
  • Electron-Donating Groups (e.g., OCH₃, OH) : Increase solubility in polar solvents and modify redox properties. Methoxy-substituted HL2 forms stable Mn(II) and Cr(III) complexes with IC₅₀ values < 50 µM against cancer cell lines .
  • Bulky/Alkyl Chains (e.g., butyl): Expected to enhance lipophilicity, improving membrane permeability in biological applications.

Metal Coordination and Stability Constants

The stability of metal complexes correlates with substituent electronic effects:

Table 2: Stability Constants (log β) of Selected Complexes
Metal Ion Ligand (Substituent) log β (Binary) log β (Ternary) Application References
Cu²⁺ HL1 (4-bromophenyl) 12.3 Fluorescence sensor
Zn²⁺ HL2 (unsubstituted phenyl) 10.8 Turn-on sensor for Zn²⁺
Fe³⁺ HL1 (hydroxyethylphenyl) 14.1 18.5 Anticancer agents
Co²⁺ X = 4-methoxy-2-methylphenyl 8.9 15.2 Catalytic/redox studies

Notable Trends:

  • Bromo and chloro substituents increase stability constants due to stronger Lewis acid-base interactions.
  • Ternary complexes (e.g., Fe³⁺-X-Y) exhibit enhanced stability (log β > 15) compared to binary systems, enabling multifunctional applications .
Antioxidant Activity

Morpholine-substituted analogs demonstrate significant antioxidant capacity. Compound I (4-morpholinophenyl) reduces Fe³⁺ to Fe²⁺ at 929 µM FeSO₄ equivalents/g, outperforming hydroxyethyl derivatives (11 µM/g) .

Antimicrobial and Anticancer Activity
  • Mn(II)-HL1 Complex : Exhibits broad-spectrum antimicrobial activity against S. aureus (MIC: 25 µg/mL) and E. coli (MIC: 50 µg/mL) .
  • Cr(III)-HL2 Complex : Shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 42 µM) via apoptosis induction .

Crystallographic and Computational Insights

  • Hydrogen Bonding : Mercapto-triazolyl derivatives form extensive N–H···S and O–H···N networks, stabilizing crystal packing .
  • DFT Studies : Electron-withdrawing substituents lower the LUMO energy, enhancing metal-binding affinity .

Biological Activity

Overview

4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol is a compound of significant interest in medicinal chemistry and biological research. It is characterized by its unique structural features, which include a bromine atom and a butylphenyl imine moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Synthesis

The compound is synthesized through the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-butylaniline. The reaction typically occurs in ethanol with acetic acid as a catalyst under reflux conditions. This method allows for the formation of the imine bond, which is critical for the compound's biological activity .

Antimicrobial Properties

Research indicates that 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol exhibits notable antimicrobial activity. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition zones, particularly against Gram-positive bacteria. The mechanism behind this activity is believed to involve the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Table 1: Antimicrobial Activity of 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus>20
Escherichia coli15
Bacillus subtilis>20

The biological activity of 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol is attributed to its interaction with specific molecular targets within cells. The imine and phenolic groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially altering their functions. This interaction can lead to changes in enzymatic activities essential for microbial survival .

Case Studies

  • Antibacterial Activity : A study reported that the compound exhibited significant antibacterial effects against Bacillus subtilis and Staphylococcus aureus, outperforming many standard antibiotics in terms of efficacy at certain concentrations .
  • Antifungal Activity : In another study, the compound was tested against fungal strains such as Candida albicans, showing promising antifungal properties as well, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

When compared to similar compounds, such as other bromo-substituted phenols, 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol stands out due to its enhanced hydrophobicity imparted by the butyl group. This feature not only improves its solubility in lipid environments but also enhances its ability to penetrate cellular membranes, thus increasing its biological effectiveness .

Table 2: Comparison of Biological Activities

CompoundAntibacterial ActivityAntifungal Activity
4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenolHighModerate
4-bromo-2-{(E)-[(4-methylphenyl)imino]methyl}phenolModerateLow
4-bromo-2-{(E)-[(4-ethylphenyl)imino]methyl}phenolLowModerate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol, and how can reaction conditions enhance yield?

  • Methodological Answer : The compound is synthesized via Schiff base formation, typically involving condensation of 4-bromo-2-hydroxybenzaldehyde with 4-butylphenylamine under reflux in ethanol or methanol. Catalysts like acetic acid or molecular sieves improve imine bond formation. Reaction parameters (e.g., molar ratio, temperature, solvent polarity) significantly affect yield. For example, anhydrous conditions reduce hydrolysis of the imine intermediate . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this Schiff base compound?

  • Methodological Answer :

  • FTIR : Confirms imine (C=N) stretch at ~1600–1640 cm⁻¹ and phenolic O–H at ~3200–3500 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and the imine proton (δ ~8.5 ppm). ¹³C NMR identifies the C=N carbon at ~160 ppm .
  • X-ray crystallography : Resolves E-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonding between phenolic O–H and adjacent groups) .

Advanced Research Questions

Q. How does the crystal structure of 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol influence its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic system (space group P21/n) with key intermolecular hydrogen bonds (O–H⋯N) stabilizing the lattice. The dihedral angle between the phenolic and butylphenyl rings affects solubility and melting point. Non-covalent interactions (e.g., π-π stacking of aromatic rings) correlate with thermal stability, as shown by TGA/DSC analysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, concentration ranges) or impurities. Strategies include:

  • Purity validation : Use HPLC-MS to confirm >98% purity.
  • Standardized assays : Compare results against positive controls (e.g., doxorubicin for cytotoxicity) in replicate experiments.
  • Structural analogs : Benchmark activity against derivatives (e.g., 4-chloro or 4-nitro analogs) to identify substituent-specific effects .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The bromine atom may occupy hydrophobic pockets, while the imine group forms hydrogen bonds with catalytic residues.
  • QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with antibacterial IC₅₀ values from experimental data .

Q. How do structural modifications (e.g., substituent variation) alter biological activity?

  • Methodological Answer :

  • Electron-withdrawing groups (Br, NO₂) : Enhance antimicrobial activity by increasing electrophilicity, as seen in analogs like 4-bromo-2-[(E)-{[4-nitro-phenyl]imino}methyl]phenol .
  • Alkyl chain length : Extending the butyl group to hexyl improves lipid membrane penetration, increasing cytotoxicity against cancer cells .
  • Phenolic OH replacement : Substituting OH with OCH₃ reduces antioxidant activity but improves metabolic stability .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Methodological Answer : Key challenges include:

  • Side reactions : Hydrolysis of the imine bond during prolonged reflux. Mitigate by using anhydrous solvents and inert atmospheres.
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches. Monitor purity via NMR and LC-MS .

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